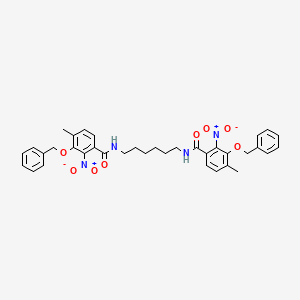![molecular formula C16H22NO5P B15210826 Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate CAS No. 86791-02-8](/img/structure/B15210826.png)
Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate is an organic compound with the molecular formula C16H22NO5P. It is characterized by the presence of a phosphonate group attached to a butyl chain, which is further connected to a 1,3-dioxoisoindolin-2-yl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the 1,3-dioxoisoindolin-2-yl group. One common method involves the condensation of diethyl phosphite with 4-(1,3-dioxoisoindolin-2-yl)butyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine oxides .
Aplicaciones Científicas De Investigación
Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. This interaction can disrupt normal enzymatic activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Diethyl ((1,3-dioxoisoindolin-2-yl)methyl)phosphonate
- Diethyl (4-(1,3-dioxoisoindolin-2-yl)phenyl)phosphonate
Comparison: Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate is unique due to its butyl chain, which imparts different physicochemical properties compared to its analogs with methyl or phenyl groups. This structural variation can influence the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications where other analogs may not be as effective .
Propiedades
Número CAS |
86791-02-8 |
|---|---|
Fórmula molecular |
C16H22NO5P |
Peso molecular |
339.32 g/mol |
Nombre IUPAC |
2-(4-diethoxyphosphorylbutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H22NO5P/c1-3-21-23(20,22-4-2)12-8-7-11-17-15(18)13-9-5-6-10-14(13)16(17)19/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3 |
Clave InChI |
YHISZJLAIIWOJR-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CCCCN1C(=O)C2=CC=CC=C2C1=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


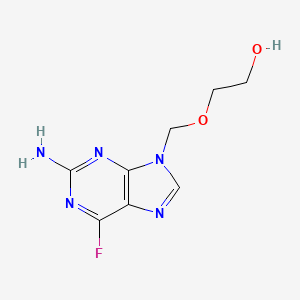
![2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15210756.png)
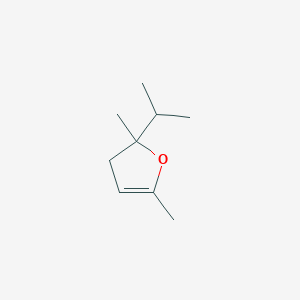
![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)
![(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid](/img/structure/B15210775.png)
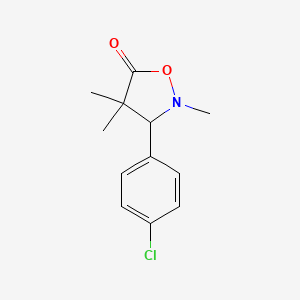
![1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B15210778.png)

![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)
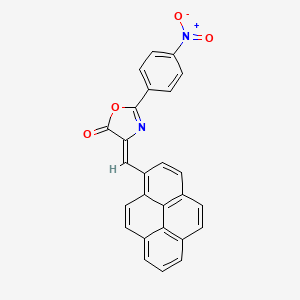

![Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B15210834.png)

